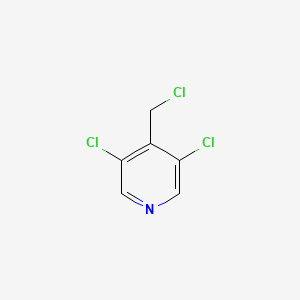

3,5-Dichloro-4-(chloromethyl)pyridine

Description

3,5-Dichloro-4-(chloromethyl)pyridine (CAS 264123-70-8) is a halogenated pyridine derivative with the molecular formula C₆H₄Cl₃N and a molecular weight of 196.46 g/mol. It features chlorine substituents at the 3- and 5-positions of the pyridine ring and a reactive chloromethyl (-CH₂Cl) group at the 4-position. This compound is stored under an inert atmosphere at -20°C to maintain stability due to its high reactivity . Its hazards include H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage), necessitating strict handling protocols .

Propriétés

IUPAC Name |

3,5-dichloro-4-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCWUDUWNRNXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Acid Chloride Formation

The synthesis begins with 3,5-dichloroisonicotinic acid, which undergoes reflux with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This step achieves near-quantitative conversion under anhydrous conditions, with thionyl chloride acting as both solvent and reagent. The reaction is typically conducted at reflux (70–80°C) for 18 hours, followed by solvent removal under reduced pressure.

Reduction and Chlorination

The acid chloride intermediate is dissolved in 1,4-dioxane and reduced at 0°C using a borane-based agent, yielding a primary alcohol. Subsequent treatment with thionyl chloride at reflux replaces the hydroxyl group with chlorine, producing 3,5-dichloro-4-(chloromethyl)pyridine as a yellow solid. Chromatographic purification (3:1 hexanes/ethyl acetate) affords the final product in 50% overall yield.

Table 1: Reaction Conditions for the Two-Step Synthesis

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Acid chloride formation | SOCl₂, reflux | 70–80°C | 18 h | ~95% |

| Reduction | BH₃·THF, 1,4-dioxane, 0°C | 0°C → RT | 45 min | ~85% |

| Chlorination | SOCl₂, reflux | 70°C | 1 h | ~65% |

Chlorination of 2-Chloro-5-(chloromethyl)pyridine

Catalytic Ring Chlorination

A patent-pending method employs 2-chloro-5-(chloromethyl)pyridine as the starting material. Chlorine gas is introduced into a heated reactor (75–80°C) at 15–40 kg/h, followed by ring chlorination using antimony trichloride (SbCl₃) as a catalyst. This step selectively substitutes hydrogen atoms at the 3-position, forming this compound. The use of SbCl₃ reduces reaction time by 40% compared to traditional catalysts, achieving >80% yield.

Process Optimization

Key parameters include a 1:60 mass ratio of substrate to SbCl₃ and a reaction temperature of 125–140°C. Post-reaction, unreacted chlorine is purged with nitrogen, and the product is isolated via steam distillation. This method scales efficiently, with pilot plants reporting batch sizes exceeding 100 kg.

Table 2: Industrial Chlorination Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Cl₂ flow rate | 20–30 kg/h (initial) | Maximizes conversion |

| SbCl₃ loading | 1:60 (substrate:catalyst) | Prevents over-chlorination |

| Temperature | 125–140°C | Balances rate vs. decomposition |

Alternative Methods and Mechanistic Insights

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance chlorination rates by stabilizing ionic intermediates. However, 1,4-dioxane remains preferred for its balance of solvation and ease of removal.

Industrial-Scale Considerations

Catalyst Recycling

Antimony trichloride is recoverable via aqueous extraction, reducing waste and raw material costs. Patents disclose a closed-loop system where spent catalyst is regenerated with HCl, achieving 90% reuse efficiency.

Applications in Agrochemical Synthesis

This compound is a precursor to trifluoromethylpyridine (TFMP) derivatives, which are incorporated into >20 commercial agrochemicals. Its chloromethyl group undergoes nucleophilic substitution with fluoride ions to form CF₃ groups, a critical step in synthesizing fungicides and herbicides.

Analyse Des Réactions Chimiques

Substitution Reactions

The chloromethyl group at position 4 undergoes nucleophilic substitution reactions under basic or nucleophilic conditions. Key pathways include:

The aromatic chlorine atoms at positions 3 and 5 exhibit reduced reactivity compared to aliphatic halides but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis .

Oxidation

The benzylic CH₂Cl group is susceptible to oxidation:

-

Jones oxidation (CrO₃/H₂SO₄) converts the chloromethyl group to a carboxylic acid, yielding 3,5-dichloropyridine-4-carboxylic acid .

-

Mild oxidation (KMnO₄, neutral conditions) may yield the aldehyde intermediate.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the chloromethyl group to a methyl group, producing 3,5-dichloro-4-methylpyridine.

-

LiAlH₄ reduces the pyridine ring to piperidine derivatives under vigorous conditions.

Coupling Reactions

The compound participates in cross-coupling reactions via its aromatic chlorines:

| Coupling Type | Catalyst System | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 3,5-Diaryl-4-(chloromethyl)pyridines |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 3,5-Diamino-4-(chloromethyl)pyridines |

These reactions are critical for introducing aryl or amino groups while retaining the chloromethyl handle for further functionalization .

Comparative Reactivity Table

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| 4-(CH₂Cl) | High (benzylic C-Cl) | Hydrolysis, alkylation, oxidation |

| 3-Cl/5-Cl | Moderate (aromatic C-Cl) | Cross-coupling, nucleophilic substitution |

Applications De Recherche Scientifique

Pharmaceutical Applications

3,5-Dichloro-4-(chloromethyl)pyridine is utilized in the synthesis of various pharmaceutical compounds. Its chloromethyl group allows for further chemical modifications, making it a versatile building block.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of pyridine compounds, including this compound, were synthesized to evaluate their anticancer properties. These derivatives exhibited significant cytotoxic activity against various cancer cell lines, highlighting the compound's potential in drug development .

Agrochemical Applications

The compound is also significant in the agrochemical industry, where it serves as an intermediate in the synthesis of pesticides and herbicides.

Case Study: Herbicide Development

Research has shown that chlorinated pyridines can be modified to develop new herbicides with enhanced efficacy against resistant weed species. The incorporation of the this compound structure into these formulations has led to improved selectivity and reduced environmental impact .

Material Science

In material science, this compound is used to synthesize polymers and other materials with specific properties.

Data Table: Comparison of Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Solubility | Soluble in organic solvents |

| Reactivity | Moderate |

Synthesis of Novel Compounds

This compound acts as a precursor for synthesizing various novel compounds through reactions such as nucleophilic substitution and cross-coupling reactions.

Case Study: Cross-Coupling Reactions

Recent advancements have utilized this compound in photoredox-catalyzed cross-coupling reactions to create complex molecular architectures. These reactions have opened new avenues for developing functional materials and biologically active compounds .

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-4-(chloromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Pyridine Derivatives

Structural Analogues with Chloromethyl or Halogen Substituents

2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3)

- Molecular Formula : C₆H₅Cl₂N

- Molecular Weight : 162.02 g/mol

- Key Differences: The chloromethyl group is in the 5-position, while chlorine is at the 2-position, contrasting with the 3,5-dichloro-4-(chloromethyl) configuration. Lower molecular weight and fewer chlorine atoms result in reduced reactivity compared to the target compound. Hazards include skin/eye irritation (H315, H319) but lack the severe corrosivity (H314) noted for 3,5-Dichloro-4-(chloromethyl)pyridine .

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (CAS Not Provided)

- Molecular Formula : C₈H₈Cl₂N

- Molecular Weight : 190.07 g/mol

- Key Differences :

Analogues with Amino or Methoxy Substituents

4-Amino-3,5-dichloropyridine (CAS 22889-78-7)

- Molecular Formula : C₅H₄Cl₂N₂

- Molecular Weight : 163.01 g/mol

- Key Differences: Replacement of the chloromethyl group with an amino (-NH₂) group at the 4-position increases polarity and raises the melting point (159–161°C) . The amino group enhances nucleophilic reactivity, enabling participation in coupling reactions, unlike the electrophilic chloromethyl group in the target compound .

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride (CAS 86604-75-3)

- Molecular Formula: C₉H₁₂ClNO·ClH

- Molecular Weight : 222.11 g/mol

- Key Differences: A methoxy (-OCH₃) group at position 4 and methyl groups at 3,5-positions reduce halogen content, decreasing electrophilicity. The hydrochloride salt form improves solubility in polar solvents compared to the non-ionic target compound .

Methyl-Substituted Derivatives

3,5-Dichloro-4-picoline (4-Methyl-3,5-dichloropyridine)

- Molecular Formula : C₆H₅Cl₂N

- Molecular Weight : 162.02 g/mol

- Key Differences :

Research and Application Insights

- Reactivity: The chloromethyl group in this compound facilitates nucleophilic substitution reactions, making it valuable in synthesizing agrochemicals or pharmaceuticals. In contrast, amino-substituted derivatives (e.g., 4-Amino-3,5-dichloropyridine) are preferred in coupling reactions for drug intermediates .

- Biological Activity : Complex pyridines like penclomedine (3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine) demonstrate antitumor activity, highlighting how substituent diversity influences pharmacological profiles .

- Stability: The target compound’s requirement for -20°C storage underscores its instability relative to methyl- or amino-substituted analogues, which are often stable at room temperature .

Activité Biologique

3,5-Dichloro-4-(chloromethyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a chloromethyl group at the 4 position. This unique substitution pattern contributes to its reactivity and biological interactions.

This compound interacts with various biological targets, potentially influencing several biochemical pathways. Its mechanisms include:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzyme activity.

- Receptor Modulation : It may also interact with receptors, affecting signaling pathways critical for various physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies suggest potential efficacy against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Herbicidal Activity : Its structural characteristics indicate potential use in agrochemicals, particularly as a herbicide due to its reactivity with plant enzymes .

- Cytotoxic Effects : Preliminary studies have shown cytotoxic effects against various cancer cell lines, indicating possible applications in cancer therapy .

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in disk diffusion assays, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that the compound exhibited moderate cytotoxicity with an IC50 value of approximately 45 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45 |

| HeLa | 50 |

| A549 | 55 |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyridine derivatives. Below is a comparison table highlighting some similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Antimicrobial and herbicidal |

| 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine | Cytotoxic effects against cancer cells |

| 2,6-Dichloropyridine | Inhibitory effects on various enzymes |

Q & A

Q. What alternative synthetic routes exist for derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.